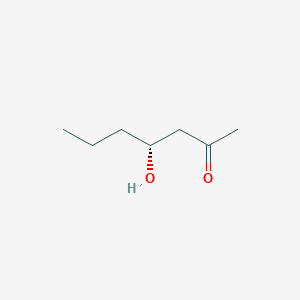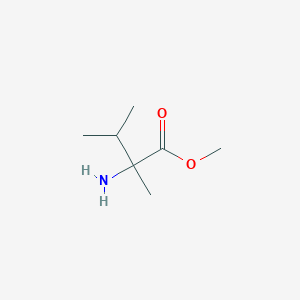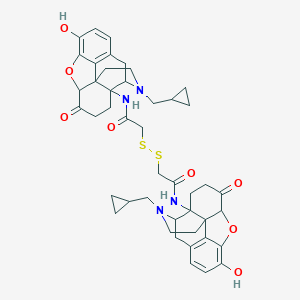
1,2'-Bipiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2'-Bipiperazine is a heterocyclic organic compound that consists of two piperazine rings linked by a methylene bridge. It is widely used in the pharmaceutical industry as a building block for the synthesis of various biologically active compounds. 1,2'-Bipiperazine has a unique structure that makes it a versatile molecule for drug design and development.
Wirkmechanismus
The mechanism of action of 1,2'-Bipiperazine is not well understood. However, it is believed to act by binding to the target protein and modulating its activity. Several studies have reported that 1,2'-Bipiperazine derivatives can inhibit the activity of enzymes involved in cancer cell proliferation and viral replication.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,2'-Bipiperazine depend on its chemical structure and the target protein. Several studies have reported that 1,2'-Bipiperazine derivatives can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Moreover, 1,2'-Bipiperazine derivatives have been shown to inhibit the replication of HIV, HCV, and other viruses. However, the exact mechanism of action and the physiological effects of 1,2'-Bipiperazine derivatives need further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
1,2'-Bipiperazine is a versatile molecule for drug design and development. It has a unique structure that makes it a potential scaffold for the synthesis of various bioactive molecules. Moreover, 1,2'-Bipiperazine derivatives have been shown to exhibit potent biological activities. However, the synthesis of 1,2'-Bipiperazine derivatives can be challenging, and the purification of these compounds can be time-consuming. Moreover, the exact mechanism of action and the physiological effects of 1,2'-Bipiperazine derivatives need further investigation.
Zukünftige Richtungen
Several future directions can be explored for the development of 1,2'-Bipiperazine derivatives. First, the structure-activity relationship of 1,2'-Bipiperazine derivatives needs to be investigated to identify the key pharmacophores responsible for their biological activities. Second, the pharmacokinetics and pharmacodynamics of 1,2'-Bipiperazine derivatives need to be studied to optimize their drug-like properties. Third, the toxicity and safety profile of 1,2'-Bipiperazine derivatives need to be evaluated to ensure their clinical applicability. Fourth, the potential of 1,2'-Bipiperazine derivatives as drug delivery systems needs to be explored. Finally, the use of 1,2'-Bipiperazine derivatives as molecular probes for the study of biological processes needs to be investigated.
Conclusion:
In conclusion, 1,2'-Bipiperazine is a versatile molecule for drug design and development. It has a unique structure that makes it a potential scaffold for the synthesis of various bioactive molecules. Moreover, 1,2'-Bipiperazine derivatives have been shown to exhibit potent biological activities. However, the exact mechanism of action and the physiological effects of 1,2'-Bipiperazine derivatives need further investigation. Several future directions can be explored for the development of 1,2'-Bipiperazine derivatives, including the investigation of their structure-activity relationship, pharmacokinetics and pharmacodynamics, toxicity and safety profile, drug delivery systems, and molecular probes for the study of biological processes.
Synthesemethoden
1,2'-Bipiperazine can be synthesized by several methods, including the condensation of piperazine with ethylene glycol, the reaction of piperazine with formaldehyde, and the cyclization of N-(2-aminoethyl)piperazine. The most common method for the synthesis of 1,2'-Bipiperazine is the reaction of piperazine with 1,2-dibromoethane in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1,2'-Bipiperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antiviral, antibacterial, and antifungal activities. Several derivatives of 1,2'-Bipiperazine have been developed as potential drug candidates for the treatment of cancer, HIV, and other infectious diseases. Moreover, 1,2'-Bipiperazine has been used as a scaffold for the design and synthesis of various bioactive molecules.
Eigenschaften
CAS-Nummer |
151142-74-4 |
|---|---|
Produktname |
1,2'-Bipiperazine |
Molekularformel |
C8H18N4 |
Molekulargewicht |
170.26 g/mol |
IUPAC-Name |
1-piperazin-2-ylpiperazine |
InChI |
InChI=1S/C8H18N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h8-11H,1-7H2 |
InChI-Schlüssel |
DTTOVSVQDLDGMW-UHFFFAOYSA-N |
SMILES |
C1CNC(CN1)N2CCNCC2 |
Kanonische SMILES |
C1CNC(CN1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)


![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)





